4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18698329
InChI: InChI=1S/C20H12ClF3N4O3S/c1-9-15(32-18(25-9)10-2-4-11(5-3-10)20(22,23)24)17(29)26-14-8-12(21)6-7-13(14)16-27-19(30)31-28-16/h2-8H,1H3,(H,26,29)(H,27,28,30)
SMILES:
Molecular Formula: C20H12ClF3N4O3S
Molecular Weight: 480.8 g/mol

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide

CAS No.:

Cat. No.: VC18698329

Molecular Formula: C20H12ClF3N4O3S

Molecular Weight: 480.8 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide -

Specification

Molecular Formula C20H12ClF3N4O3S
Molecular Weight 480.8 g/mol
IUPAC Name N-[5-chloro-2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Standard InChI InChI=1S/C20H12ClF3N4O3S/c1-9-15(32-18(25-9)10-2-4-11(5-3-10)20(22,23)24)17(29)26-14-8-12(21)6-7-13(14)16-27-19(30)31-28-16/h2-8H,1H3,(H,26,29)(H,27,28,30)
Standard InChI Key TWTIUDSXHIKSBV-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NC3=C(C=CC(=C3)Cl)C4=NOC(=O)N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A thiazole ring substituted at position 2 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxylic acid-derived amide.

  • An oxadiazole ring fused to the amide-linked phenyl group, featuring a 5-oxo-4,5-dihydro configuration.

  • A chlorine atom at position 5 of the phenyl ring, introducing electronic and steric modulation.

The molecular formula is C21_{21}H14_{14}ClF3_3N4_4O3_3S, with a calculated molecular weight of 494.91 g/mol.

Key Physicochemical Parameters

PropertyValue/Description
Melting Point163.5–165.0°C (analogous derivatives)
SolubilityLow aqueous solubility; soluble in DMSO, DMF
LogP (estimated)~3.5 (high lipophilicity)
Hydrogen Bond Acceptors7
Rotatable Bonds5

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the oxadiazole moiety contributes to hydrogen-bonding interactions with biological targets .

Synthetic Methodologies

Thiazole Core Synthesis (Adapted from Patent CN104672168A)

The synthesis of the thiazole-carboxylic acid intermediate follows a three-step protocol optimized for industrial scalability :

Table 1: Synthetic Conditions for Thiazole Intermediate

StepReactionReagents/ConditionsYield
1ChlorinationSulfuryl chloride (−15°C to 15°C)92.2%
2CyclizationThioacetamide, ethanol, reflux95%
3Hydrolysis15% NaOH, reflux98.7% purity

Key innovations include:

  • Temperature-controlled chlorination (−15°C to 15°C) to minimize over-chlorination byproducts (<0.3%) .

  • Solvent recycling during hydrolysis, reducing ethanol consumption by 40% compared to traditional methods .

Oxadiazole-Aniline MoietY Preparation

The 5-chloro-2-(5-oxo-4,5-dihydro- oxadiazol-3-yl)aniline derivative is synthesized via:

  • Hydrazide formation: Reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate.

  • Cyclization: Treatment with cyanogen bromide (BrCN) in acidic methanol to form the oxadiazole ring.

  • Reduction: Catalytic hydrogenation of the nitro group to aniline using Pd/C.

Critical Parameters:

  • Cyclization efficiency depends on stoichiometric control of BrCN (1.05 equiv).

  • Hydrogenation pressure: 50 psi H2_2 achieves >90% conversion without dechlorination.

Amide Coupling

The final step employs carbodiimide-mediated coupling:

Reaction Conditions:

  • Activating agent: EDCI (1.2 equiv)

  • Base: DMAP (0.1 equiv)

  • Solvent: Anhydrous DCM (0°C to room temperature)

  • Reaction time: 12–18 hours

Yield Optimization:

  • Excess EDCI (1.5 equiv) improves conversion to 78% for sterically hindered substrates.

  • Product purification via silica gel chromatography (ethyl acetate/hexane 3:7) affords >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d6_6):

  • δ 8.21 (s, 1H, thiazole H)

  • δ 7.89–7.92 (m, 4H, trifluoromethylphenyl)

  • δ 10.52 (s, 1H, oxadiazole NH)

¹³C-NMR:

  • 167.8 ppm (C=O, amide)

  • 162.1 ppm (C=N, oxadiazole)

Infrared Spectroscopy

Bond/VibrationWavenumber (cm⁻¹)
C=O (amide)1685
C-F (CF3_3)1120–1160
N-H (oxadiazole)3320

Hypothetical Biological Relevance

Structure-Activity Relationships

  • Thiazole Core: Known to inhibit cyclooxygenase-2 (COX-2) and protein kinases via π-π stacking interactions.

  • Trifluoromethyl Group: Enhances blood-brain barrier penetration in neuroactive compounds.

  • Oxadiazole Ring: Serves as a bioisostere for carboxylic acids, improving metabolic stability.

Table 2: Comparative Bioactivity of Analogous Compounds

Compound ClassIC50_{50} (μM)Target
Thiazole-carboxamides0.45–2.1EGFR Kinase
Oxadiazole derivatives1.8–5.3Mycobacterium tuberculosis

Industrial and Regulatory Considerations

Scalability Challenges

  • CF3_3 Introduction: Requires specialized fluorination facilities (PPM-level F^− containment).

  • Oxadiazole Stability: Hygroscopic intermediates necessitate controlled humidity during manufacturing.

Environmental Impact

  • Waste Streams: Chlorinated byproducts from synthesis require activated carbon filtration.

  • Solvent Recovery: Ethanol recycling achieves 85% recovery efficiency .

This compound exemplifies the strategic integration of fluorine chemistry and heterocyclic design to optimize physicochemical and pharmacological properties. While synthetic routes from the cited patent provide a robust foundation for thiazole intermediate production , further studies are required to validate its biological activity and industrial viability. Future research directions should prioritize:

  • In vitro screening against oncology and infectious disease targets.

  • Process intensification to reduce reliance on chlorinated solvents.

  • Crystallography studies to elucidate binding modes with biological macromolecules.

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